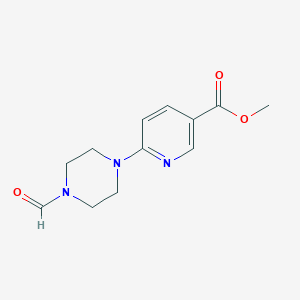

Methyl 6-(4-formylpiperazin-1-yl)nicotinate

CAS No.:

Cat. No.: VC15843030

Molecular Formula: C12H15N3O3

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O3 |

|---|---|

| Molecular Weight | 249.27 g/mol |

| IUPAC Name | methyl 6-(4-formylpiperazin-1-yl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C12H15N3O3/c1-18-12(17)10-2-3-11(13-8-10)15-6-4-14(9-16)5-7-15/h2-3,8-9H,4-7H2,1H3 |

| Standard InChI Key | KBQAOZVDCIFEEY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C=O |

Introduction

Methyl 6-(4-formylpiperazin-1-yl)nicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. It features a piperazine moiety substituted with a formyl group, contributing to its potential biological activity. This compound is of interest in medicinal chemistry due to its structural similarity to other biologically active molecules and its potential therapeutic applications.

Biological Activity and Potential Applications

Potential Applications:

-

Pharmaceuticals: Due to its structural similarity to other biologically active molecules, it may have applications in drug development.

-

Medicinal Chemistry: Its unique structure makes it a candidate for further research in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with Methyl 6-(4-formylpiperazin-1-yl)nicotinate. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl Nicotinate | Simple ester | Known for its role in metabolism and as a precursor in synthesis. |

| Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate | Contains a methyl group on piperazine | Potential variations in biological activity due to steric effects. |

| Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate | Isopropyl substitution may enhance lipophilicity | Could affect receptor binding profiles. |

These comparisons highlight how variations in substituents can influence the properties and activities of similar compounds, emphasizing the uniqueness of Methyl 6-(4-formylpiperazin-1-yl)nicotinate within this class.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume